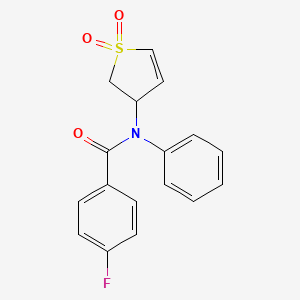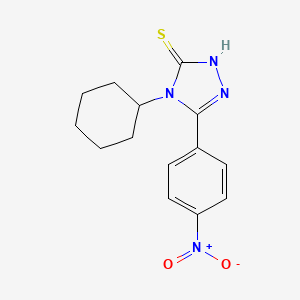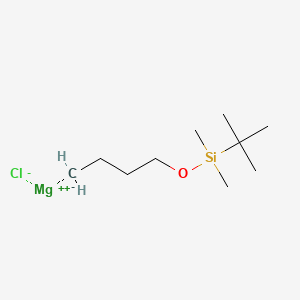
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF" is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are known for their role in forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The presence of the tert-butyldimethylsiloxy group suggests that this compound may be particularly useful in the synthesis of silicon-containing organic compounds or for protecting functional groups during synthesis .
Synthesis Analysis
The synthesis of related organomagnesium compounds often involves the reaction of an organohalide with magnesium in the presence of a solvent such as tetrahydrofuran (THF). For instance, [tri(tert-butoxy)silyl]methylmagnesium chloride is synthesized by reacting potassium tert-butoxide with chloromethyltrichlorosilane in THF, followed by reflux with magnesium . Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine, which shares the tert-butyl moiety with our compound of interest, can be achieved through the addition of methylmagnesium chloride to a dimethyliminium salt .
Molecular Structure Analysis
The molecular structure of organomagnesium compounds like "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride" can be elucidated using spectroscopic methods such as NMR spectroscopy. For example, the structure of [tri(tert-butoxy)silyl]methylmagnesium chloride was confirmed by 1H, 13C, and 29Si NMR spectroscopy . These techniques allow for the determination of the electronic environment of the atoms within the molecule, which is crucial for understanding reactivity and interaction with other molecules.
Chemical Reactions Analysis
Grignard reagents are known for their nucleophilic character, reacting with electrophiles such as carbonyl compounds to form alcohols. The reactivity can be influenced by the substituents on the silicon atom, as seen in the reaction of (tert-butoxysilyl)methylmagnesium chlorides with organotin and organosilicon monochlorides, where the number of tert-butoxy groups affected the product distribution . Additionally, di-tert-butylmagnesium has been used as a carbon-centered base for the preparation of silyl enol ethers from ketones, demonstrating the versatility of organomagnesium compounds with tert-butyl groups in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like "4-(tert-Butyldimethylsiloxy)butylmagnesium chloride" are influenced by their molecular structure and the solvent used. For instance, the equilibrium between [tri(tert-butoxy)silyl]methylmagnesium chloride and its dimeric form in THF solution is temperature-dependent . The solvent not only affects the stability and reactivity of Grignard reagents but also plays a role in controlling the stereochemistry of the resulting products, as seen in the synthesis of isotactic poly(methyl methacrylate) using butylmagnesium initiators in different solvent compositions .
Aplicaciones Científicas De Investigación
Polymer Synthesis
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride in THF has been utilized as an initiator in the polymerization of methyl methacrylate to produce polymethyl methacrylate (PMMA) with varying stereochemistries. The careful control of solvent composition allows for the preparation of highly isotactic polymer, indicating the reagent's utility in controlling polymer stereochemistry during synthesis. The halide content does not significantly influence stereospecificity when in excess, but it affects molecular weight distribution and polymerization speed, highlighting its role in the polymerization process (Allen & Mair, 1984).
Organic Synthesis
In organic synthesis, [tri(tert-butoxy)silyl]methylmagnesium chloride, a compound similar in functionality to 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, has been shown to participate in reactions leading to the formation of stable organomagnesium compounds. This highlights the reagent's utility in the formation of complex molecules, demonstrating its versatility and effectiveness in organic synthesis (Bykova et al., 2012).
Glycoconjugate Synthesis
tert-Butyldimethylsilyl chloride, which shares similar protective group chemistry with 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, is a valuable reagent for the direct 3,6-di-O-protection of D-glucal and D-galactal. This method provides access to valuable glycoconjugate synthesis intermediates, showcasing the critical role of protective group chemistry in the synthesis of complex carbohydrate molecules (Kinzy & Schmidt, 1987).
Material Science
The study of partially solvated Grignard reagents, including butylmagnesium chloride in different solvents such as THF, has revealed insights into solvent effects on the Grignard reaction. This research aids in understanding the solvation phenomena and their impact on reaction outcomes, which is crucial for material science applications where precise control over reaction conditions is required (Tuulmets & Sassian, 1999).
Propiedades
IUPAC Name |
magnesium;butoxy-tert-butyl-dimethylsilane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQFTPGKZHOMI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClMgOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)
![1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2546245.png)
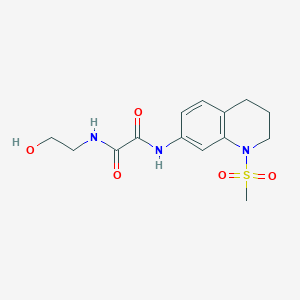

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)
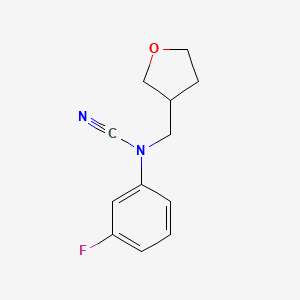

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)
